CID 87087528

Description

Based on structural analogs (e.g., benzothiophene or pyridine derivatives in –19), it is hypothesized to feature a heterocyclic core with functional groups such as halogens or carboxylates. Such compounds often exhibit biological activity through receptor binding or enzyme modulation .

Properties

Molecular Formula |

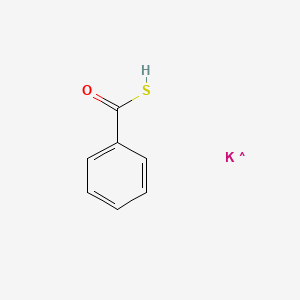

C7H6KOS |

|---|---|

Molecular Weight |

177.29 g/mol |

InChI |

InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI Key |

LSBMSRUYNGEWKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)S.[K] |

Origin of Product |

United States |

Preparation Methods

The preparation of benzenecarbothioic S-acid potassium typically involves the reaction of benzenecarbothioic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction can be represented as follows:

C7H6OS+KOH→C7H6KOS+H2O

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Benzenecarbothioic S-acid potassium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzenecarbothioic acid derivatives.

Reduction: It can be reduced to form benzenecarbothioic acid.

Substitution: The potassium ion can be substituted with other cations in a metathesis reaction.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenecarbothioic S-acid potassium has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

Biology: It is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzenecarbothioic S-acid potassium involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Similarities :

- This compound shares a heterocyclic core with CID 78061707 and CID 7312-10-9, but differs in halogen substitution patterns .

- Oscillatoxin derivatives () exhibit larger macrocyclic structures, reducing similarity to this compound .

Functional Divergence :

- Bromine/carboxylate groups in CID 7312-10-9 enhance blood-brain barrier (BBB) penetration compared to this compound’s hypothetical profile .

- Pyridine-based CID 867279-13-8 shows stronger CYP2D6 inhibition, suggesting target selectivity differences .

Biological Activity :

- All compounds exhibit CYP enzyme modulation, but CID 78061707’s methyl group correlates with higher metabolic stability .

- Oscillatoxin derivatives (e.g., CID 156582093) display cytotoxicity absent in this compound’s proposed mechanism .

Physicochemical Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.